4-(4-Pyrimidinyl)benzoic acid
Overview
Description
4-(4-Pyrimidinyl)benzoic acid is a chemical compound with the molecular formula C11H8N2O2 and a molecular weight of 200.19 . It is also known by other synonyms such as 4-pyrimidin-4-ylbenzoic acid and 4-(pyrimidin-4-yl)benzoic acid .
Synthesis Analysis
The synthesis of 4-(4-Pyrimidinyl)benzoic acid involves the use of thionyl chloride in ethanol and N,N-dimethyl-formamide . An example synthesis method involves stirring methyl 4-(4-pyrimidinyl)benzoate at room temperature in ethanol and 2N NaOH (aq) for 1 hour. 2N HCl (aq) is then added until a precipitate forms .Molecular Structure Analysis
The molecular structure of 4-(4-Pyrimidinyl)benzoic acid includes a total of 24 bonds, 16 non-H bonds, 13 multiple bonds, 2 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 Pyrimidine .Physical And Chemical Properties Analysis
4-(4-Pyrimidinyl)benzoic acid has a boiling point of 417.9ºC at 760mmHg and a density of 1.302g/cm3 . The compound is solid in form .Safety And Hazards
Future Directions
While specific future directions for 4-(4-Pyrimidinyl)benzoic acid are not mentioned in the search results, it’s worth noting that benzoic acid derivatives are extensively employed in co-crystal engineering for materials research and pharmaceutical applications . This suggests potential future directions in these areas.
properties
IUPAC Name |
4-pyrimidin-4-ylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c14-11(15)9-3-1-8(2-4-9)10-5-6-12-7-13-10/h1-7H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDGFTEGUDDPSIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=NC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80363923 | |
Record name | 4-(4-Pyrimidinyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80363923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Pyrimidinyl)benzoic acid | |
CAS RN |
249292-43-1 | |
Record name | 4-(4-Pyrimidinyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80363923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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